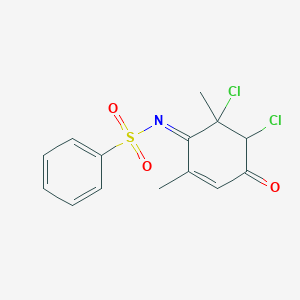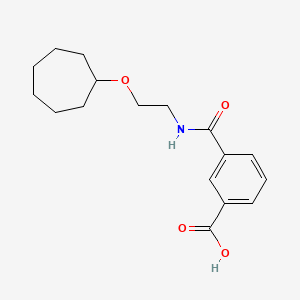![molecular formula C15H21NO4 B6661761 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid](/img/structure/B6661761.png)
3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl] group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid typically involves the reaction of 3-amino benzoic acid with 2-methoxy-3,3-dimethylbutyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are often studied using molecular docking and other computational techniques.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid
- 3-[(2-Methoxy-3,3-dimethylpropyl)carbamoyl]benzoic acid
- 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]salicylic acid
Uniqueness
3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential use in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-[(2-methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(20-4)9-16-13(17)10-6-5-7-11(8-10)14(18)19/h5-8,12H,9H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOAYJVEZYPKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1=CC(=CC=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid](/img/structure/B6661692.png)
![3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid](/img/structure/B6661698.png)
![3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid](/img/structure/B6661708.png)
![3-[[2-Methoxy-5-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid](/img/structure/B6661716.png)
![3-[1-(2-Methoxyphenyl)propan-2-yl-methylcarbamoyl]benzoic acid](/img/structure/B6661725.png)
![3-[[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]carbamoyl]benzoic acid](/img/structure/B6661726.png)
![3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid](/img/structure/B6661728.png)
![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6661731.png)

![3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid](/img/structure/B6661756.png)
![3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6661758.png)
![3-[3-[(3,5-Dimethoxyphenyl)methyl]azetidine-1-carbonyl]benzoic acid](/img/structure/B6661762.png)
![4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride](/img/structure/B6661769.png)
